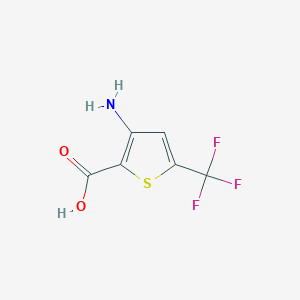![molecular formula C45H52N5O6PS B12275040 3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
- Formation of the triazatricyclo structure through cyclization reactions.
- Introduction of the dimethyl and oxo groups via specific reagents and conditions.
- Attachment of the phenyl and methoxy groups through substitution reactions.
- Final assembly of the compound through a series of coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which the compound exerts its effects will depend on its specific structure and functional groups. Potential molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other triazatricyclo derivatives or molecules with similar functional groups. Examples include:
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C45H52N5O6PS |
|---|---|
Peso molecular |
822.0 g/mol |
Nombre IUPAC |
3-[[[1-[[3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H52N5O6PS/c1-10-24-55-57(56-25-12-23-46)50(30(2)3)44(6,7)28-54-45(33-15-19-37(52-8)20-16-33,34-17-21-38(53-9)22-18-34)35-13-11-14-36(27-35)49-29-47-40-39-31(4)26-32(5)48-42(39)58-41(40)43(49)51/h11,13-22,26-27,29-30H,10,12,24-25,28H2,1-9H3 |
Clave InChI |
HIVJPGNMFPMNEL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(N(C(C)C)C(C)(C)COC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC(=CC=C3)N4C=NC5=C(C4=O)SC6=C5C(=CC(=N6)C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)
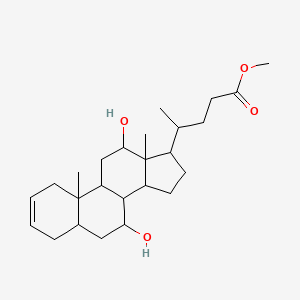

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)
![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)
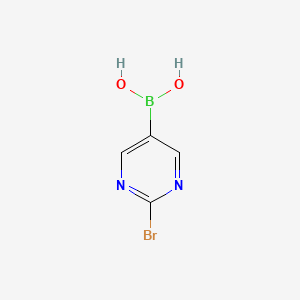
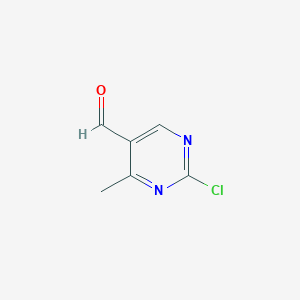
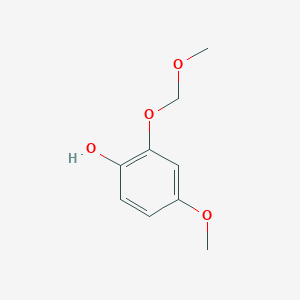
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12275024.png)
